N-[4-({4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide
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Overview
Description
N-{4-[(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)SULFAMOYL]PHENYL}ACETAMIDE: is a complex organic compound with a unique structure that includes oxolane, sulfonamide, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)SULFAMOYL]PHENYL}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of oxolane-2-ylmethylamine with 4-nitrobenzenesulfonyl chloride to form an intermediate, which is then reduced to the corresponding amine. This amine is further reacted with 4-(acetylamino)benzenesulfonyl chloride under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)SULFAMOYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce sulfonyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or reduced sulfonyl derivatives.
Scientific Research Applications
N-{4-[(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)SULFAMOYL]PHENYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{4-[(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(oxolan-2-ylmethyl)amino]phenyl}acetamide
- N-[4-[(oxolan-2-ylmethylcarbamothioylamino)sulfamoyl]phenyl]acetamide
Uniqueness
N-{4-[(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)SULFAMOYL]PHENYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H23N3O6S2 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-[4-[[4-(oxolan-2-ylmethylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C19H23N3O6S2/c1-14(23)21-15-4-8-19(9-5-15)30(26,27)22-16-6-10-18(11-7-16)29(24,25)20-13-17-3-2-12-28-17/h4-11,17,20,22H,2-3,12-13H2,1H3,(H,21,23) |
InChI Key |
VLVJPRPEAFQEJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3 |
Origin of Product |
United States |
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